Ferrochloroquine;SSR97193

Description

Significance of Organometallic Compounds in Drug Discovery Research

Organometallic compounds, defined by the presence of at least one direct covalent bond between a metal and a carbon atom, have emerged as a compelling class of therapeutic agents in medicinal chemistry. nih.govsolubilityofthings.com Their unique structural and reactive properties, which differ significantly from purely organic molecules, offer novel mechanisms of action and the potential to address challenges like drug resistance. nih.govijprajournal.com The incorporation of metal centers into organic scaffolds allows for a wide array of three-dimensional structures and electronic properties, influencing factors such as lipophilicity, stability, and reactivity. nih.gov

The success of platinum-based anticancer drugs like cisplatin (B142131) demonstrated the therapeutic potential of metal-containing compounds and spurred interest in exploring other metals and structures. ijprajournal.comsolubilityofthings.com In drug discovery, organometallics are valued for their ability to:

Introduce novel mechanisms of action: Their unique reactivity can lead to interactions with biological targets that are inaccessible to traditional organic drugs. nih.govijprajournal.com

Overcome drug resistance: By presenting a different chemical entity to a biological system, they can bypass existing resistance mechanisms. ijprajournal.comscispace.com

Offer tunable properties: The choice of metal and ligands allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

Ferrocene (B1249389), a stable and aromatic organoiron compound, has been a particularly attractive scaffold in medicinal chemistry due to its low toxicity and unique electrochemical properties. nih.govmdpi.com This has led to the development of numerous ferrocene-based compounds with potential applications as anticancer and antimalarial agents. nih.govmdpi.com

Historical Development and Rationale for Ferrochloroquine;SSR97193 as an Organometallic Antimalarial Candidate

The development of Ferrochloroquine (FQ) in the 1990s was a direct response to the widespread resistance of the malaria parasite, Plasmodium falciparum, to chloroquine (B1663885) (CQ). mdpi.comtandfonline.com Chloroquine had been a highly effective and affordable antimalarial for decades, but its efficacy was severely compromised by the emergence and spread of resistant parasite strains. tandfonline.com

The core idea behind Ferrochloroquine was to modify the chloroquine structure in a way that would restore its activity against resistant parasites. chemsociety.org.ng Researchers hypothesized that incorporating a ferrocene unit into the chloroquine molecule could alter its properties sufficiently to overcome the resistance mechanisms. scispace.com The synthesis of Ferrochloroquine, a ferrocenyl analogue of chloroquine, was first reported by Biot and co-workers. mdpi.com

The rationale for this "hybrid drug" approach was multifaceted:

Increased Lipophilicity: The ferrocene moiety increases the lipophilicity of the molecule compared to chloroquine at physiological pH. nih.govresearchgate.net This was expected to enhance its ability to cross biological membranes and accumulate in the parasite's acidic food vacuole, a key site of action for quinoline-based antimalarials. researchgate.netparasite-journal.org

Novel Interactions: The bulky and electrochemically active ferrocene group was predicted to introduce new interactions with biological targets, potentially disrupting the parasite's resistance mechanisms. nih.gov

Overcoming Efflux: Chloroquine resistance is primarily associated with the parasite's ability to pump the drug out of its food vacuole via the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov It was hoped that the modified structure of Ferrochloroquine would prevent its recognition and efflux by this transporter. researchgate.net

Initial studies quickly demonstrated that Ferrochloroquine was highly active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, validating the initial design strategy. parasite-journal.orgnih.gov

Overview of Research Trajectories for this compound

Following its initial promising results, Ferrochloroquine became the most advanced organometallic drug candidate for malaria, progressing through extensive preclinical and clinical evaluation. parasite-journal.orgingentaconnect.com Research on Ferrochloroquine has followed several key trajectories:

Mechanism of Action Studies: A significant body of research has focused on elucidating how Ferrochloroquine exerts its antimalarial effect. Like chloroquine, it is understood to interfere with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. scispace.comnih.gov Ferrochloroquine inhibits the formation of hemozoin (a non-toxic crystalline form of heme), leading to a buildup of toxic heme that damages the parasite. nih.govresearchgate.net Additionally, the ferrocene moiety is believed to contribute to the generation of reactive oxygen species, inducing oxidative stress and damaging parasite membranes. medchemexpress.com

In Vitro and In Vivo Efficacy: Numerous studies have confirmed the potent activity of Ferrochloroquine against a wide range of P. falciparum laboratory strains and clinical isolates, including those resistant to multiple other drugs. parasite-journal.orgasm.orgd-nb.info It has also shown efficacy against P. vivax and in various rodent models of malaria. parasite-journal.orgasm.org

Metabolism and Pharmacokinetics: Research has identified the major metabolites of Ferrochloroquine, such as N-monodesmethyl-ferroquine (SSR97213), and evaluated their antimalarial activity. nih.govcapes.gov.br Pharmacokinetic studies in humans have characterized its absorption, distribution, metabolism, and excretion, noting its long half-life. nih.gov

Clinical Development: Ferrochloroquine has undergone Phase I and Phase II clinical trials to evaluate its safety and efficacy in humans. nih.govnih.govmmv.org These trials have explored its potential as both a standalone treatment and in combination with other antimalarial drugs like artesunate (B1665782) and artefenomel (B605594). mdpi.commmv.org

Structure-Activity Relationship (SAR) Studies: Researchers have synthesized and evaluated a large number of Ferrochloroquine analogs to understand the relationship between chemical structure and antimalarial activity. parasite-journal.org These studies have provided insights into the optimal structural features for potency and have explored the potential for developing second-generation compounds. mdpi.com

The journey of Ferrochloroquine from a rational design concept to a clinical-stage drug candidate highlights the potential of the bioorganometallic approach in addressing critical challenges in infectious disease therapy.

Research Findings on Ferrochloroquine (SSR97193)

| Parameter | Finding | References |

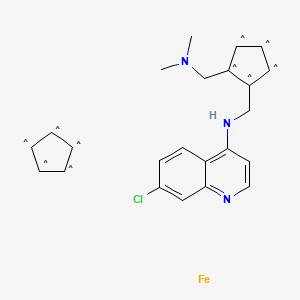

| Chemical Name | 7-chloro-4-[(2-N,N-dimethyl-aminomethyl)ferrocenylmethylamino]quinoline | d-nb.infogoogle.com |

| Synonyms | Ferrochloroquine, FQ, SSR97193 | ingentaconnect.commedchemexpress.com |

| Primary Indication | Malaria (uncomplicated Plasmodium falciparum) | parasite-journal.orgmmv.org |

| Mechanism of Action | Inhibition of hemozoin formation, generation of reactive oxygen species | nih.govresearchgate.netmedchemexpress.com |

| Activity against CQ-R Strains | Retains high potency against chloroquine-resistant (CQ-R) P. falciparum | scispace.comparasite-journal.orgnih.gov |

| Major Metabolite | N-monodemethylated metabolite (SSR97213) | parasite-journal.orgnih.gov |

| Clinical Trial Phase | Has undergone Phase II clinical trials | parasite-journal.orgnih.govmmv.org |

Comparison of Physicochemical Properties: Ferrochloroquine vs. Chloroquine

| Property | Ferrochloroquine (FQ) | Chloroquine (CQ) | References |

| pKa1 | 8.19 | 10.03 | nih.govresearchgate.net |

| pKa2 | 6.99 | 7.94 | nih.govresearchgate.net |

| Log D (pH 7.4) | 2.95 | 0.85 | nih.govresearchgate.net |

| Log D (pH 5.2) | -0.77 | -1.2 | nih.govresearchgate.net |

Properties

Molecular Formula |

C23H24ClFeN3 |

|---|---|

Molecular Weight |

433.8 g/mol |

InChI |

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H; |

InChI Key |

UZTPLPOYSVSMBU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C[C]1[CH][CH][CH][C]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of Ferrochloroquine;ssr97193

Established Synthetic Pathways for Ferrochloroquine; SSR97193

The synthesis of Ferrochloroquine has evolved from complex multi-stage procedures to more efficient and industrially scalable methods. Key strategies include reductive amination, convergent methodologies, and earlier multi-stage approaches.

Reductive amination has become a cornerstone for the synthesis of Ferrochloroquine. researchgate.net This chemical reaction transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org The process is valued for its efficiency, often allowing for a one-pot synthesis under mild conditions. wikipedia.org

The synthesis of Ferrochloroquine via this route typically involves the condensation of 7-chloroquinolin-4-amine (B103981) with an appropriate amino ferrocenyl aldehyde, such as 1-[(dimethylamino)methyl]-2-formyl-ferrocene. google.comresearchgate.net This initial step forms an imine intermediate. The subsequent reduction of this imine, without its isolation, yields the final Ferrochloroquine product. google.comwikipedia.org Various reducing agents can be employed for this step, with hydride donors like potassium borohydride (B1222165) (KBH₄) or sodium borohydride (NaBH₄) being common choices. google.commasterorganicchemistry.com The reaction is often facilitated by a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), which activates the carbonyl group. google.com

In the context of Ferrochloroquine, a convergent approach involves the separate synthesis of the two key building blocks: the 7-chloroquinolin-4-amine core and the substituted amino-formyl ferrocene (B1249389) moiety. google.com These two fragments are then coupled in a final, high-yielding step, typically the reductive amination reaction described previously. google.com This "convergent reductive amination" is industrially advantageous as it maximizes the yield, minimizes the cost of manufacturing by reducing the number of sequential steps, and avoids the use of unstable or expensive reagents associated with older, linear methods. google.com

| Synthetic Strategy Comparison | Linear Synthesis | Convergent Synthesis |

| General Approach | A → B → C → D → Product | A → B; C → D; B + D → Product |

| Efficiency | Overall yield drops significantly with each step. | Higher overall yield as lengthy sequences are avoided. wikipedia.org |

| Application to FQ | Earlier, multi-stage methods with more steps and lower productivity. google.com | Coupling of pre-synthesized quinoline (B57606) and ferrocene fragments via reductive amination. google.com |

| Advantages | - | Improved yield, reduced cost, greater suitability for industrial scale-up. google.com |

This table provides a simplified comparison of linear and convergent synthetic strategies.

Prior to the development of more efficient convergent methods, the synthesis of Ferrochloroquine was accomplished through multi-stage, linear pathways. google.com A described historical method involved several distinct steps:

Formylation: Starting with (dimethylamino)methyl-ferrocene, a formyl group (-CHO) is introduced to one of the cyclopentadienyl (B1206354) rings to produce 1-[(dimethylamino)methyl]-2-formyl-ferrocene. google.com

Oxime Formation: The resulting aldehyde is then converted into its corresponding oxime intermediate. This step, however, introduces a thermally unstable compound, posing challenges for industrial-scale production. google.com

Oxime Reduction: The oxime is subsequently reduced to yield the primary amine, 1-(aminomethyl)-2-[(dimethylamino)methyl]-ferrocene. This reduction often required powerful and expensive reagents like lithium aluminium hydride (LiAlH₄). google.com

Nucleophilic Substitution: Finally, the synthesized diamino ferrocene is reacted with 4,7-dichloroquinoline. A nucleophilic substitution reaction occurs, where the primary amine of the ferrocene derivative displaces the chlorine atom at the 4-position of the quinoline ring to form Ferrochloroquine. google.com

Structural Modifications and Analog Design Principles

The chemical scaffold of Ferrochloroquine offers multiple sites for structural modification, allowing for the systematic design of analogs. Research has primarily focused on the derivatization of the ferrocene moiety and modifications of the quinoline core structure to investigate their impact on the molecule's properties. parasite-journal.org Over 150 ferrocenic analogues have been synthesized and studied. parasite-journal.org

The ferrocene unit is a key target for derivatization due to its unique organometallic nature and the flexibility of its substitution patterns. researchgate.net Modifications have been explored to fine-tune the molecule's physicochemical properties, such as lipophilicity and redox potential, which are believed to be related to its activity. researchgate.net

Key derivatization strategies include:

Side Chain Modification: The N,N-dimethylaminomethyl side chain on the ferrocene ring has been altered. Analogs with different secondary amino groups have been prepared, including potential metabolites like desmethylferrochloroquine. nih.govresearchgate.net

Substitution Position: The relative positions of the substituents on the ferrocene ring can be changed, leading to different isomers. researchgate.net

Metal Substitution: The iron atom within the ferrocene sandwich complex has been substituted with other transition metals, such as ruthenium (Ru), rhodium (Rh), or osmium (Os), to create new organometallic analogs. researchgate.net

Chirality: Due to the 1,2-disubstitution pattern on the cyclopentadienyl ring, Ferrochloroquine possesses planar chirality. Pure enantiomers, (1′R)-FQ and (1′S)-FQ, have been obtained and studied, revealing that both optical isomers are active. nih.gov

| Examples of Ferrocene Moiety Modifications |

| Modification Type |

| Side Chain Analogs |

| Metal Substitution |

| Enantiomeric Separation |

| Conjugates |

This table highlights some reported derivatizations of the ferrocene part of Ferrochloroquine.

Modifications to the quinoline core have included:

Alterations of the Linker Side Chain

The structural integrity of the side chain connecting the ferrocene group to the quinoline core is crucial for the antimalarial activity of Ferrochloroquine. nih.govnih.gov Research has shown that specific modifications can significantly impact the compound's efficacy, largely due to the role of an intramolecular hydrogen bond. nih.govacs.org

In its neutral state, an intramolecular hydrogen bond with a length of 2.17 Å exists between the amine N(11) of the quinoline and the terminal amine N(24) of the side chain. nih.gov This bond reduces the flexibility of the side chain compared to that of chloroquine (B1663885) and is believed to be a contributing factor to its potent antimalarial activity. nih.gov

To investigate the importance of this hydrogen bond, a derivative, FQ-Me, was synthesized by replacing the hydrogen atom on the aniline (B41778) N(11) with a methyl group. nih.gov While FQ-Me exhibited similar physicochemical properties to the parent Ferrochloroquine, it was found to be significantly less active against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.gov This finding underscores the importance of the hydrogen bonding interaction for maintaining a specific geometric conformation that is critical for its mechanism of action. nih.govnih.gov

Further studies have explored other variations of the side chain. It has been determined that the precise positioning of the ferrocene moiety within the lateral chain is a primary determinant of activity against resistant parasite strains. nih.gov While numerous analogs with different substitutions on the terminal nitrogen have been synthesized, none have proven to be more effective than the original Ferrochloroquine. nih.govnih.gov This suggests that while the terminal amino group can be altered to some extent, the core structure, including the specific linkage and the presence of the intramolecular hydrogen bond, is highly optimized in Ferrochloroquine for potent antimalarial action. nih.govnih.gov

Table 1: Impact of Side Chain N-Methylation on Antimalarial Activity

| Compound | Modification | Key Structural Feature | Impact on Activity |

|---|---|---|---|

| Ferrochloroquine (FQ) | Parent Compound | Intramolecular H-bond present | High activity |

| FQ-Me | N(11)-H replaced with N(11)-CH₃ | Intramolecular H-bond absent | Significantly reduced activity |

Synthesis of Potential Metabolites for Preclinical Research

In vitro studies using animal and human hepatic models have established that Ferrochloroquine is primarily metabolized through an oxidative N-dealkylation pathway. nih.govresearchgate.netnih.gov This process is mainly mediated by cytochrome P450 isoforms, including 2C9, 2C19, and 3A4, with possible involvement of 2D6 in some individuals. nih.govnih.gov

The principal metabolites formed are:

Mono-N-demethyl ferroquine (B607439) (mono-N-desmethyl FQ)

Di-N,N-demethyl ferroquine (di-N,N-desmethyl FQ)

These major metabolites have been chemically synthesized to allow for their independent evaluation against P. falciparum strains. nih.govnih.gov The synthesis of these compounds, along with other secondary amino derivatives, confirmed their structures and enabled preclinical testing of their antimalarial potency. nih.gov

Table 2: In Vitro Antimalarial Activity of Ferrochloroquine and its Synthesized Metabolites

| Compound | Description | Activity Compared to Ferrochloroquine (FQ) | Activity Compared to Chloroquine (CQ) |

|---|---|---|---|

| Ferrochloroquine (SSR97193) | Parent Drug | - | More potent, especially against CQ-resistant strains |

| Mono-N-demethyl ferroquine | Major Metabolite | Decreased | Significantly higher on both CQ-sensitive and CQ-resistant strains |

| Di-N,N-demethyl ferroquine | Major Metabolite | Decreased | More active on CQ-resistant strains |

Molecular and Cellular Mechanisms of Action of Ferrochloroquine;ssr97193

Interaction with Parasitic Heme Detoxification Pathways

During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin in its acidic digestive vacuole (DV). This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by crystallizing it into an inert polymer called hemozoin. nih.gov Ferrochloroquine, like chloroquine (B1663885), disrupts this critical detoxification pathway. researchgate.net

Ferrochloroquine is a potent inhibitor of β-hematin (the synthetic equivalent of hemozoin) formation. researchgate.net By preventing the crystallization of heme, FQ leads to the accumulation of the toxic monomeric heme, which is damaging to the parasite. researchgate.netresearchgate.net Studies have shown that FQ is a significantly stronger inhibitor of β-hematin formation than chloroquine. nih.govresearchgate.net The concentration required for 50% inhibition of β-hematin formation (BHIA50) for FQ is 0.78 equivalents relative to hemin, whereas the value for CQ is 1.9 equivalents, indicating FQ's superior inhibitory capacity. nih.gov

The primary mechanism for inhibiting hemozoin formation is the direct binding of the drug to ferriprotoporphyrin IX (Fe(III)PPIX or hematin). nih.govnih.gov Ferrochloroquine readily forms complexes with hematin (B1673048) in aqueous solutions. nih.govresearchgate.net The binding affinity (log K) for this interaction is reported to be 4.95 ± 0.05, a value similar to that of chloroquine. nih.govresearchgate.net This complexation prevents the heme molecules from being incorporated into the growing hemozoin crystal. nih.gov Docking studies further suggest that FQ can specifically interact with the growing faces of the hemozoin crystal, effectively blocking further crystal growth. researchgate.netnih.gov

Generation of Reactive Oxygen Species (ROS) within Parasitic Cells

A key feature that distinguishes Ferrochloroquine from Chloroquine is its ability to generate reactive oxygen species (ROS). nih.govpsu.edu This activity is attributed to the redox properties of the ferrocene (B1249389) moiety. researchgate.net Within the acidic and oxidizing environment of the parasite's digestive vacuole, FQ can induce the production of highly cytotoxic hydroxyl radicals (•OH). researchgate.netnih.govpsu.edu In contrast, chloroquine does not share this capability. nih.govpsu.edu This ROS generation leads to significant oxidative stress within the parasite, causing damage to vital cellular components. medchemexpress.commedchemexpress.com The resulting lipid peroxidation and destruction of the digestive vacuole membrane are believed to be a major contributor to the parasite's death. nih.govresearchgate.netnih.govmdpi.com

Membrane Targeting and Lipid Interaction within Infected Erythrocytes

Ferrochloroquine's unique physicochemical properties, particularly its lipophilicity, play a crucial role in its mechanism. nih.govresearchgate.net The ferrocene group imparts a significantly higher lipophilicity to FQ compared to CQ, especially at the cytosolic pH of 7.4. nih.govresearchgate.net This allows FQ to more readily cross biological membranes to reach its site of action. parasite-journal.orgparasite-journal.org

It is proposed that FQ preferentially localizes at the lipid-water interface of the parasite's digestive vacuole membrane, the site of hemozoin crystallization. nih.govnih.gov This strategic positioning allows it to efficiently inhibit hemozoin formation and simultaneously induce localized oxidative damage through ROS generation, leading to lipid peroxidation and membrane breakdown. nih.govresearchgate.netparasite-journal.org This ability to target and disrupt the DV membrane is a critical aspect of its potent parasiticidal effect. researchgate.netnih.govmedchemexpress.com

Comparative Mechanistic Analysis with Chloroquine Analogues

While Ferrochloroquine shares the 4-aminoquinoline (B48711) core with Chloroquine and a similar primary target (heme detoxification), its unique structural and physicochemical properties result in a distinct and more potent mechanism of action, particularly against CQR strains. nih.govasm.org

Key differences include:

Lipophilicity and Basicity: FQ is significantly more lipophilic than CQ at cytosolic pH (7.4), but their lipophilicities are more comparable at the acidic pH of the digestive vacuole (5.2). nih.govresearchgate.net FQ is also a weaker base, with lower pKa values than CQ. nih.govresearchgate.net These properties influence how the drug accumulates and interacts with membranes. parasite-journal.org

Inhibition of Heme Detoxification: FQ is a more potent inhibitor of β-hematin formation than CQ. nih.govnih.govresearchgate.net

ROS Generation: FQ can generate cytotoxic ROS, a mechanism absent in CQ. nih.govpsu.edu

Evasion of Resistance: The structural modifications, including the bulky ferrocene group and different lipophilicity profile, allow FQ to evade the efflux mechanisms that confer resistance to CQ, such as the P. falciparum chloroquine resistance transporter (PfCRT). asm.orgresearchgate.netnih.gov The activity of FQ is not correlated with mutations in transporter genes like pfcrt that are responsible for CQ resistance. asm.orgnih.gov

| Property | Ferrochloroquine (FQ) | Chloroquine (CQ) | Reference |

|---|---|---|---|

| pKa1 | 8.19 | 10.03 | nih.govresearchgate.net |

| pKa2 | 6.99 | 7.94 | nih.govresearchgate.net |

| Log D (pH 7.4) | 2.95 | 0.85 | nih.govresearchgate.net |

| Log D (pH 5.2) | -0.77 | -1.2 | nih.govresearchgate.net |

| β-Hematin Inhibition (BHIA50) | 0.78 equiv. | 1.9 equiv. | nih.govnih.gov |

| Interaction with Hematin (log K) | 4.95 ± 0.05 | Similar to FQ | nih.govresearchgate.net |

| ROS Generation | Yes | No | nih.govpsu.edu |

| Activity against CQR Strains | High | Low / None | nih.govasm.org |

Influence of Molecular Conformation and Intramolecular Hydrogen Bonding on Activity

The three-dimensional structure of Ferrochloroquine is critical to its activity. nih.gov In non-polar environments, such as when crossing a lipid membrane, the FQ molecule adopts a compact, rigid conformation stabilized by a strong intramolecular hydrogen bond. nih.govnih.govnih.gov This bond forms between the hydrogen of the anilino group (N11) and the tertiary amine nitrogen (N24) in the side chain. nih.govnih.gov

Putative Receptor Binding or Transport Interactions

The distinct mechanism of action of Ferrochloroquine (SSR97193), particularly concerning its cellular uptake and interaction with transport proteins, is fundamental to its efficacy against chloroquine-resistant (CQR) strains of Plasmodium falciparum. Unlike its parent compound, chloroquine (CQ), Ferrochloroquine appears to bypass the primary resistance mechanisms that render CQ ineffective.

Research indicates that the activity of Ferrochloroquine is not significantly affected by polymorphisms in key transport protein genes associated with quinoline (B57606) resistance. asm.orgasm.org Studies have investigated several genes, including P. falciparum chloroquine resistance transporter (Pfcrt), multidrug resistance 1 (Pfmdr1), multidrug resistance-associated protein (Pfmrp), and Na+/H+ exchanger-1 (Pfnhe-1). asm.orgnih.gov The findings consistently show a lack of correlation between mutations in these genes and the in vitro susceptibility of P. falciparum to Ferrochloroquine. asm.orgasm.orgnih.gov This suggests that Ferrochloroquine may not be a substrate for these efflux transporters, or its mechanism of entry and accumulation is sufficiently different to render these transporters ineffective. asm.orgnih.gov For instance, IC50 values for Ferrochloroquine were found to be unrelated to mutations in codons of the Pfcrt gene (74, 75, 76, 220, 271, 326, 356, and 371) or the Pfmdr1 gene (86, 184, 1034, 1042, and 1246). asm.org

The physicochemical properties of Ferrochloroquine play a crucial role in its transport across membranes and accumulation within the parasite's digestive vacuole (DV). parasite-journal.orgmdpi.com The compound's lipophilicity and basicity are significantly different from those of chloroquine. nih.govresearchgate.net At the pH of the parasite's cytosol (pH 7.4), Ferrochloroquine is substantially more lipophilic than chloroquine, which may facilitate its ability to cross membranes. parasite-journal.orgmdpi.comnih.gov While the lipophilicity of both drugs is more comparable at the acidic pH of the food vacuole (around pH 5.2), Ferrochloroquine is predicted to concentrate 50-fold more than chloroquine within this compartment. mdpi.comnih.govresearchgate.net This enhanced accumulation is attributed to its lower pKa values compared to chloroquine, which results in a higher concentration of the neutral and monoprotonated forms of Ferrochloroquine that are thought to interact with hematin. mdpi.com

It has been proposed that the bulky ferrocene moiety not only contributes to the molecule's lipophilicity but also provides a unique structural conformation. nih.govnih.gov This structure, particularly a strong intramolecular hydrogen bond, may help orient the molecule to evade the transport systems involved in chloroquine resistance. nih.gov The ferrocenyl group is thought to tangle with lipid structures in membranes, allowing the drug to bypass resistance mechanisms and concentrate at its site of action. nih.gov Further evidence for a distinct transport mechanism comes from synchrotron-based nano-imaging studies using ruthenoquine, a tracer for Ferrochloroquine. esrf.fresrf.fr These studies showed that while both drugs accumulate in the food vacuole, the elemental distributions suggest that Ferrochloroquine selectively targets this organelle through a different transport pathway than that used by chloroquine. esrf.fresrf.fr

Table 1: Comparative Physicochemical Properties of Ferrochloroquine and Chloroquine

| Property | Ferrochloroquine (FQ) | Chloroquine (CQ) | Reference |

|---|---|---|---|

| pKa1 | 8.19 | 10.03 | mdpi.comresearchgate.net |

| pKa2 | 6.99 | 7.94 | mdpi.comresearchgate.net |

| log D (pH 7.4) | 2.95 | 0.85 | nih.govresearchgate.net |

| log D (pH 5.2) | -0.77 | -1.2 | nih.govresearchgate.net |

Table 2: Association Between Ferrochloroquine Susceptibility and Transporter Gene Polymorphisms

| Gene | Polymorphisms Studied | Association with FQ Susceptibility | Reference |

|---|---|---|---|

| Pfcrt | Mutations in codons 74, 75, 76, 220, 271, 326, 356, 371; mRNA expression level | Not significantly associated | asm.orgnih.gov |

| Pfmdr1 | Mutations in codons 86, 184, 1034, 1042, 1246 | Not significantly associated | asm.org |

| Pfmrp | Mutations in codons 191, 437 | Not significantly associated | asm.org |

| Pfnhe-1 | ms4760 repeat numbers | Not significantly associated | asm.org |

Preclinical Investigations of Ferrochloroquine;ssr97193 in Parasitological Models

In Vitro Antimalarial Efficacy Studies

The in vitro efficacy of ferrochloroquine has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as other Plasmodium species.

Activity Against Chloroquine-Sensitive Plasmodium falciparum Strains

Ferrochloroquine has consistently shown potent activity against chloroquine-sensitive (CQS) strains of P. falciparum. parasite-journal.orgnih.gov Studies have demonstrated that ferrochloroquine is significantly more active than chloroquine (B1663885) against these strains. scispace.com For instance, one study reported that ferrochloroquine was 5.3 times more active against CQS isolates than chloroquine itself. scispace.com The 50% inhibitory concentration (IC50) values for ferrochloroquine against CQS strains are consistently in the low nanomolar range. parasite-journal.org For example, against the chloroquine-sensitive 3D7 strain, the activity of ferroquine's main metabolites, mono-N-demethyl ferroquine (B607439) and di-N,N-demethyl ferroquine, was found to be significantly higher than that of chloroquine. capes.gov.br

In a study of P. falciparum isolates from Gabon, the geometric mean IC50 of ferrochloroquine against chloroquine-susceptible isolates was 10.4 nM. scispace.com Another study involving Senegalese isolates reported a geometric mean IC50 of 7.9 nM for ferrochloroquine. nih.gov These findings underscore the potent intrinsic activity of ferrochloroquine against P. falciparum that has not developed resistance to chloroquine.

**Table 1: In Vitro Activity of Ferrochloroquine against Chloroquine-Sensitive *P. falciparum***

| Strain/Isolate Origin | IC50 (nM) | Reference |

|---|---|---|

| Gabon | 10.4 (Geometric Mean) | scispace.com |

| Senegal | 7.9 (Geometric Mean) | nih.gov |

| 3D7 (Metabolites) | Significantly more active than Chloroquine | capes.gov.br |

Efficacy Against Chloroquine-Resistant Plasmodium falciparum Strains

A key feature of ferrochloroquine is its remarkable efficacy against chloroquine-resistant (CQR) strains of P. falciparum. asm.orgparasite-journal.orgnih.gov This ability to overcome chloroquine resistance is a critical advantage. mdpi.com Numerous studies have confirmed that ferrochloroquine retains potent activity against parasite strains that are highly resistant to chloroquine. asm.orgd-nb.info

In various studies, ferrochloroquine has been shown to be substantially more potent than chloroquine against CQR isolates. For example, it was found to be 13.3 times more active on chloroquine-resistant isolates than chloroquine. scispace.com Another study on Senegalese isolates found ferrochloroquine to be 35 times more active than chloroquine against resistant strains. nih.gov

Importantly, research suggests that the mechanism of action of ferrochloroquine may differ from that of chloroquine, or that it has additional mechanisms that bypass chloroquine resistance pathways. mdpi.comasm.org Studies have found no significant correlation between the in vitro responses to ferrochloroquine and polymorphisms in genes associated with quinoline (B57606) resistance, such as Pfcrt and Pfmdr1. asm.org While some studies have observed weak correlations between the activities of ferrochloroquine and chloroquine, these have not been considered indicative of clinically significant cross-resistance. scispace.comnih.govtandfonline.comresearchgate.net

**Table 2: In Vitro Activity of Ferrochloroquine against Chloroquine-Resistant *P. falciparum***

| Strain/Isolate Origin | IC50 (nM) | Fold-Increase in Activity vs. Chloroquine | Reference |

|---|---|---|---|

| Gabon | 26.1 (Geometric Mean) | 13.3 | scispace.com |

| Senegal | - | 35 | nih.gov |

| Thai-Burmese Border | 9.3 (Mean) | - | d-nb.info |

| Papua, Indonesia | 9.6 (Median) | - | asm.orgnih.gov |

| Cambodia | 34.3 (Geometric Mean) | - | tandfonline.com |

| W2 Strain (Metabolites) | More active than Chloroquine | - | capes.gov.br |

Activity Against Other Plasmodium Species (e.g., P. vivax)

The antimalarial activity of ferrochloroquine extends beyond P. falciparum. It has demonstrated potent efficacy against Plasmodium vivax, another major cause of malaria. asm.orgparasite-journal.orgnih.gov Ex vivo studies on clinical isolates of P. vivax from Papua, Indonesia, revealed a median IC50 of 18.8 nM. asm.orgnih.gov Another study focusing on P. vivax isolates found a median IC50 of 15 nM. nih.gov These findings highlight the potential of ferrochloroquine as a treatment for vivax malaria, including strains that may be resistant to chloroquine. asm.orgnih.gov

In Vivo Antimalarial Efficacy in Rodent Models

In vivo studies in rodent models have further substantiated the antimalarial potential of ferrochloroquine, demonstrating its curative effects. parasite-journal.orgresearchgate.net

Studies in Plasmodium berghei Models

In mice infected with Plasmodium berghei, ferrochloroquine has shown potent antimalarial activity. researchgate.netnih.gov The in vivo growth inhibition of P. berghei by ferrochloroquine was found to be 1.5 to 10 times more potent than that of chloroquine. nih.gov These studies confirm that the in vitro potency of ferrochloroquine translates to effective parasite clearance in a living organism.

Investigations in Plasmodium vinckei Models

Studies using Plasmodium vinckei-infected mice have been particularly informative, especially in evaluating efficacy against both chloroquine-susceptible and resistant strains. parasite-journal.orgresearchgate.netnih.gov Ferrochloroquine was able to cure infections of both CQS and CQR P. vinckei strains. parasite-journal.orgnih.gov The curative effect of ferrochloroquine was 5 to 20 times more potent than chloroquine, depending on the level of chloroquine resistance of the parasite strain. nih.gov In one study, parasitemia was reduced to undetectable levels by day four of treatment in mice infected with P. vinckei petteri. nih.gov These in vivo results in rodent models provide strong preclinical evidence for the potent and broad-spectrum antimalarial activity of ferrochloroquine. parasite-journal.orgresearchgate.net

Evaluation of Metabolite Antimalarial Activity in Preclinical Assays

The antimalarial potency of these principal metabolites has been systematically evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. capes.gov.brresearchgate.net While the metabolites generally show a decrease in activity compared to the parent compound, Ferrochloroquine, they retain significant antimalarial effects. capes.gov.br

The following table summarizes the in vitro antimalarial activity of Ferrochloroquine and its major metabolites against representative P. falciparum strains.

| Compound | 3D7 (CQS) IC50 (nM) | W2 (CQR) IC50 (nM) | Reference |

|---|---|---|---|

| Ferrochloroquine (SSR97193) | 14.5 ± 2.1 | 15.8 ± 1.5 | capes.gov.br |

| mono-N-demethyl ferroquine (SSR97213) | 20.0 ± 2.8 | 31.6 ± 4.2 | capes.gov.br |

| di-N,N-demethyl ferroquine | 112.2 ± 15.8 | 177.8 ± 25.1 | capes.gov.br |

| Chloroquine | 22.4 ± 2.5 | 501.2 ± 44.6 | capes.gov.br |

Assessment of Cross-Resistance Profiles with Existing Antimalarials in Preclinical Systems

A critical aspect of developing a new antimalarial is understanding its potential for cross-resistance with existing drugs, which could limit its clinical utility. Ferrochloroquine has been extensively studied in this regard against a panel of standard antimalarials. asm.org

Investigations using P. falciparum strains with defined resistance profiles and clinical isolates have shown that Ferrochloroquine is highly active against parasites resistant to chloroquine or those with reduced susceptibility to quinine, monodesethylamodiaquine, and mefloquine. asm.org Importantly, multiple studies have concluded that there is no significant cross-resistance between Ferrochloroquine and other quinoline-based antimalarials. asm.orgajtmh.org The activity of Ferrochloroquine appears to be independent of the mutations in transporter genes, such as Pfcrt and Pfmdr1, which are known to confer resistance to chloroquine and other quinolines. asm.orgresearchgate.net

The table below presents a summary of correlation analyses between the in vitro activity (IC50) of Ferrochloroquine and other antimalarials from various preclinical studies.

| Comparison Drug | Study Population | Correlation (r or r²) | Significance (P-value) | Conclusion on Cross-Resistance | Reference |

|---|---|---|---|---|---|

| Chloroquine | Indonesian Isolates (P. falciparum) | r = 0.700 | P < 0.001 | Significant Correlation | nih.gov |

| Amodiaquine | Indonesian Isolates (P. falciparum) | r = 0.546 | P < 0.001 | Significant Correlation | nih.gov |

| Piperaquine | Indonesian Isolates (P. falciparum) | r = 0.612 | P < 0.001 | Significant Correlation | nih.gov |

| Chloroquine | Gabonese Isolates | r² = 0.108 | P < 0.001 | Weak Positive Correlation | researchgate.net |

| Quinine | Gabonese Isolates | r² = 0.063 | P = 0.045 | Weak Positive Correlation | researchgate.net |

| Mefloquine | Gabonese Isolates | r² = 0.000 | P = 0.981 | No Significant Correlation | researchgate.net |

| Artesunate (B1665782) | Gabonese Isolates | r² = 0.043 | P = 0.096 | No Significant Correlation | researchgate.net |

| Chloroquine | Thai-Burmese Border Isolates | r² = 0.1107 | P < 0.01 | Weak Significant Correlation | d-nb.info |

| Lumefantrine | Thai-Burmese Border Isolates | r² = 0.2364 | P = 0.025 | Weak Significant Correlation | d-nb.info |

Investigation of Drug Pressure on Parasite Susceptibility in Vitro

The propensity of a new antimalarial to select for resistant parasites is a major concern for its long-term viability. To address this, in vitro drug pressure studies have been conducted on P. falciparum. parasite-journal.orgresearchgate.net These experiments aim to determine how quickly and easily parasites can develop resistance when continuously exposed to a drug.

In a key study, the chloroquine-resistant W2 clone of P. falciparum was subjected to continuous pressure with Ferrochloroquine. parasite-journal.orgresearchgate.net Despite maintaining drug pressure for an extended period of two months, researchers were unable to select for a stable, viable resistant strain. parasite-journal.org While transient survival of a few parasites was observed in one experiment under a pressure of 100 nM of Ferrochloroquine, these parasites were unable to develop and proliferate when transferred to a drug-free medium. parasite-journal.orgresearchgate.net

Similarly, an attempt to generate a Ferroquine-resistant strain in a rodent malaria model (P. yoelii) resulted in a phenotype that was not genetically fixed; the resistance vanished as soon as the drug pressure was removed. parasite-journal.org The collective results from these experimental drug pressure studies are highly encouraging, suggesting that P. falciparum resistance to Ferrochloroquine does not emerge readily in vitro. parasite-journal.orgresearchgate.net This indicates a high barrier to the development of resistance, reinforcing the potential of Ferrochloroquine as a durable antimalarial agent. researchgate.net

Structure Activity Relationships Sar and Rational Design for Ferrochloroquine;ssr97193 Analogues

Impact of Organometallic Moiety Variations on Biological Activity

The covalent bonding of a ferrocene (B1249389) moiety to a chloroquine (B1663885) (CQ) scaffold is fundamental to the enhanced activity of ferrochloroquine. researchgate.netchemsociety.org.ng Studies have unequivocally shown that neither the ferrocene nor the chloroquine molecule alone possesses the same level of efficacy, highlighting the synergistic effect of their conjugation. researchgate.netchemsociety.org.ng The position of the ferrocenyl group is critical; its placement within the side chain is essential for antimalarial activity. oup.com Analogues where the ferrocenylmethyl group was attached to the quinoline (B57606) nitrogen atom exhibited reduced activity. oup.com

The nature of the organometallic group itself has been a subject of investigation. Replacing the iron atom in the ferrocene core with other transition metals such as ruthenium (Ru), rhodium (Rh), or osmium (Os) has yielded analogues with significant antimalarial properties, in some cases comparable to or better than chloroquine, though generally not as effective as ferroquine (B607439) itself. researchgate.netchemsociety.org.ng Interestingly, while the redox behavior of the metallocene is a key feature, studies comparing ferrocenyl and ruthenocenyl analogues of ferroquine have not found a direct correlation between the ease of oxidation or the reversibility of the redox couple and the antiplasmodial efficacy. nih.gov This suggests that while the presence of the organometallic moiety is crucial, its specific redox potential may not be the primary determinant of its antimalarial action in this context. nih.gov

The introduction of the ferrocene moiety significantly alters the physicochemical properties of the parent chloroquine molecule, including its shape, volume, lipophilicity, basicity, and electronic profile, which collectively contribute to its modified pharmacological behavior. nih.govresearchgate.net

| Analogue Type | Modification | Impact on Biological Activity | Reference(s) |

| Metal Substitution | Replacement of Fe with Ru, Rh, Os | Potent antimalarial properties, but generally less effective than ferroquine. | chemsociety.org.ng, researchgate.net |

| Positional Isomers | Ferrocenylmethyl group on quinoline N | Reduced activity. | oup.com |

| Non-covalent Mixture | Ferrocene and chloroquine not covalently linked | Reduced activity. | oup.com |

| Redox Potential | Comparison of ferrocenyl and ruthenocenyl analogues | No discernible correlation between redox behavior and efficacy. | nih.gov |

Role of the Amino Group Side Chain in Activity and Localization

The amino group side chain of ferrochloroquine plays a pivotal role in its biological activity and subcellular localization. Structural modifications to this side chain have been shown to significantly impact the drug's potency. chemsociety.org.ng The basicity of the amino group is thought to be crucial for the transport of the drug to the acidic food vacuole of the parasite, its primary site of action. chemsociety.org.ng

The length and substitution of the amino side chain are critical. For instance, the substitution of an ethyl group with a ferrocenylmethyl group on the terminal nitrogen of the chloroquine side chain resulted in increased antimalarial activity. oup.com Furthermore, the presence of two methyl groups on the terminal nitrogen yields a more active compound compared to ferrocenic diethylated analogues. oup.com This highlights the importance of the terminal amino group's environment for optimal activity.

A crucial structural feature is the intramolecular hydrogen bond between the anilino N(11) and the tertiary amino N(24) in the neutral form of ferroquine. nih.gov An analogue with a methyl group on the anilino N(11), which prevents this hydrogen bond, showed markedly reduced activity, despite having similar physicochemical properties. nih.gov This suggests that this specific hydrogen bond is important for the molecule's activity, possibly by influencing its transport and conformation. nih.gov

| Modification | Observation | Implication | Reference(s) |

| Terminal Amino Group | Diethylated analogues are less active than dimethylated ones. | The nature of the substituent on the terminal nitrogen is critical for potency. | oup.com |

| Side Chain Flexibility | Reduced flexibility due to the rigid ferrocene core. | Increased entropy may drive accumulation in lipid membranes. | nih.gov |

| Intramolecular H-bond | Methylation of anilino N(11) prevents the H-bond and reduces activity. | The hydrogen bond is crucial for biological activity, likely affecting transport and conformation. | nih.gov |

| Basic Amino Group | Potentially aids in transport to the acidic food vacuole. | Important for reaching the site of action. | chemsociety.org.ng |

Correlation of Molecular Electronic Properties with Biological Efficacy

The electronic properties of ferrochloroquine and its analogues are intrinsically linked to their biological efficacy. The introduction of the ferrocene moiety significantly alters the electronic profile of the chloroquine scaffold. researchgate.net While direct correlations can be challenging to establish due to structural diversity, certain electronic features are associated with antimalarial potency. researchgate.netnih.gov

Studies on related antimalarial compounds have shown that the magnitude and location of 3-dimensional molecular electrostatic potentials (MEPs), lowest unoccupied molecular orbitals (LUMOs), and highest occupied molecular orbitals (HOMOs) can be used to predict antimalarial efficacy. nih.gov For instance, in some series of antimalarials, hydrogen bonding ability and the electrophilic nature of the aromatic ring are important features for receptor interaction. nih.gov

In the context of ferroquine, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structure and electronic properties of novel analogues. researchgate.net These studies aim to find new organometallic complexes with potentially enhanced antimalarial properties by substituting carbon atoms in the cyclopentadienyl (B1206354) ring with elements like boron and nitrogen. researchgate.net Such modifications are intended to fine-tune the electronic characteristics of the molecule to improve its biological performance. researchgate.net

Stereochemical Considerations in Ferrochloroquine;SSR97193 and its Analogues

Ferroquine possesses planar chirality due to the substituted ferrocene ring, meaning it exists as a pair of enantiomers. nih.govresearchgate.net Initially, ferroquine and its analogues were tested as racemic mixtures, which were found to be active against multidrug-resistant P. falciparum strains. chemsociety.org.ng

In a broader context of drug design, stereochemistry is recognized as playing a pivotal role in biological activity, often because of stereoselective uptake mechanisms or specific interactions with chiral biological targets. nih.gov For some compounds, only specific stereoisomers exhibit significant biological activity, which can be attributed to factors like uptake by stereospecific transport systems. nih.gov While the individual enantiomers of ferroquine are active, the observation that the racemate is optimal suggests a complex interplay of factors that may not be solely dependent on the stereochemistry of the interaction with a single target.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.orgwikipedia.org This methodology is valuable for predicting the activity of new compounds, optimizing existing structures, and gaining insights into the mechanism of action. creative-biostructure.com

For scaffolds similar to ferrochloroquine, QSAR studies have been employed to identify key physicochemical and structural descriptors that correlate with antimalarial activity. atlantis-press.com These descriptors can include parameters related to hydrophobicity (logP), electronic properties (atomic charges, dipole moment), and steric factors. researchgate.netspu.edu.sy For example, in a study of febrifugine (B1672321) derivatives, another class of antimalarials, a QSAR model indicated that the lipophilic parameter was a crucial factor for increasing activity. atlantis-press.com

The development of a robust QSAR model for ferrochloroquine analogues would involve several steps: compiling a dataset of compounds with their corresponding biological activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, and building a predictive mathematical model. mdpi.com Such a model could then be used to guide the synthesis of new analogues with potentially improved efficacy. While specific, detailed QSAR studies exclusively focused on the ferrochloroquine scaffold are not extensively detailed in the provided results, the principles of QSAR are directly applicable and represent a powerful tool for the rational design of next-generation ferroquine-based antimalarials. longdom.orgcreative-biostructure.com

Insights for De Novo Molecule Design based on this compound

The extensive SAR data for ferrochloroquine provides valuable insights for the de novo design of new antimalarial agents. A key principle that has emerged is the success of the "hybrid molecule" approach, where a known pharmacophore (in this case, the 4-aminoquinoline (B48711) of chloroquine) is covalently linked to another chemical entity (the ferrocene moiety) to overcome resistance and enhance activity. researchgate.netresearchgate.net

Several key takeaways for future design include:

The necessity of the organometallic component: The ferrocene group is not merely a bulky substituent but an integral part of the pharmacophore, fundamentally altering the properties of the chloroquine scaffold. nih.gov Future designs could explore other organometallic moieties, although the high efficacy of ferrocene sets a high bar. researchgate.netchemsociety.org.ng

Strategic placement of the organometallic group: The linkage of the ferrocene within the side chain is critical. oup.com This structural constraint should be maintained in new designs.

Optimization of the linker and side chain: The length, flexibility, and substitution pattern of the side chain connecting the quinoline and ferrocene moieties are crucial for activity. nih.govoup.com Fine-tuning these elements can lead to improved potency.

Scaffold hopping: While the 4-aminoquinoline core is effective, it may be possible to replace it with other heterocyclic systems while retaining the essential pharmacophoric features. biosolveit.de This "scaffold hopping" approach could lead to novel chemotypes with different pharmacological profiles. biosolveit.de

Exploiting physicochemical properties: The success of ferroquine is partly due to its increased lipophilicity and altered basicity compared to chloroquine, which enhances its accumulation in the parasite's food vacuole. nih.govresearchgate.net New designs should aim to optimize these properties for efficient drug delivery and target engagement.

Generative models in computational chemistry are emerging as powerful tools for scaffold-based molecular design, allowing for the creation of novel molecules that retain a core scaffold while exploring new chemical space for the attached functionalities. rsc.orgnih.gov Such approaches, informed by the SAR of ferrochloroquine, could accelerate the discovery of new and improved antimalarial drugs.

Pharmacological Characterization of Ferrochloroquine;ssr97193 in Preclinical Systems

In Vitro Metabolic Pathways and Enzyme Involvement

The metabolic fate of Ferrochloroquine (SSR97193) has been elucidated through in vitro studies utilizing animal and human hepatic models. These investigations have revealed that the primary metabolic route for Ferrochloroquine is through an oxidative pathway. capes.gov.brresearchgate.netscilit.com

Identification of Major N-Demethylated Metabolites

The principal metabolic transformation of Ferrochloroquine involves N-demethylation. The primary metabolite formed is mono-N-demethyl ferroquine (B607439) (also known as SSR97213 or EVT0233). capes.gov.brresearchgate.netparasite-journal.orgparasite-journal.org This is subsequently followed by the formation of di-N,N-demethyl ferroquine. capes.gov.brresearchgate.net While these are the major metabolites, other minor metabolic pathways have also been identified. capes.gov.brresearchgate.net

The antimalarial activity of these metabolites has been evaluated. The mono-N-demethylated metabolite, SSR97213, demonstrates significant antimalarial activity, comparable to the parent compound, Ferrochloroquine. parasite-journal.orgparasite-journal.org In contrast, the di-N,N-demethylated metabolite shows reduced activity, particularly against chloroquine-resistant strains. parasite-journal.orgparasite-journal.org

Role of Cytochrome P450 Isoforms in Metabolism (e.g., CYP2C9, CYP2C19, CYP3A4, CYP2D6)

The oxidation of Ferrochloroquine is primarily mediated by several cytochrome P450 (CYP) isoforms. The key enzymes involved are CYP2C9, CYP2C19, and CYP3A4. capes.gov.brresearchgate.net In some individuals, CYP2D6 may also play a role in its metabolism. capes.gov.brresearchgate.net The CYP450 family of enzymes are crucial for the metabolism of a vast number of drugs. nih.govclinicallabs.com.au Genetic variations in these enzymes can lead to significant differences in drug metabolism among individuals. nih.govclinicallabs.com.au

Comparative Metabolic Profiles in Animal Hepatic Models

Studies utilizing various animal and human hepatic models have been instrumental in defining the metabolic pathway of Ferrochloroquine. capes.gov.brresearchgate.net Liver microsomal fractions from different species have been used to investigate the rate of Ferrochloroquine metabolism. researchgate.net These comparative studies help in understanding potential species differences in metabolism and aid in the extrapolation of preclinical data to humans. While specific quantitative comparisons of metabolic rates between different animal models are not detailed in the provided search results, the consistent identification of N-demethylation as the major pathway across models suggests a conserved metabolic route. capes.gov.brresearchgate.net

Pharmacokinetic Parameters in Preclinical Models (e.g., in vitro hepatic clearance, intracellular accumulation)

Preclinical pharmacokinetic studies have provided insights into the disposition of Ferrochloroquine. In vivo studies have shown that Ferrochloroquine has a long apparent terminal half-life of approximately 16 days in blood, while its major active metabolite, desmethylferroquine (SSR97213), has an even longer half-life of 31 days. dntb.gov.ua

In vitro models are crucial for predicting human hepatic clearance. d-nb.infonih.goveuropa.eu While specific in vitro hepatic clearance values for Ferrochloroquine were not found in the search results, the low metabolism rate observed in some in vivo models suggests it may be a low-clearance compound. nih.gov The lipophilic nature of Ferrochloroquine suggests it may accumulate in tissues, a factor that can be influenced by its interaction with acidic compartments like the digestive vacuole of the malaria parasite. researchgate.net

Bioanalytical Methodologies for Quantification of Ferrochloroquine;SSR97193 and Metabolites in Preclinical Matrices

The quantification of Ferrochloroquine and its metabolites in preclinical matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with UV detection has been utilized to analyze the disappearance of Ferrochloroquine and the formation of its metabolites in in vitro metabolism experiments using liver microsomal fractions. researchgate.net

For broader bioanalytical applications in drug development, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for quantifying drugs and their metabolites in various biological matrices like plasma. criver.comnih.gov The development of robust and validated bioanalytical methods is critical to ensure the accuracy and reliability of data from preclinical and clinical studies. criver.com

Advanced Research Directions and Future Perspectives for Ferrochloroquine;ssr97193

Exploration of Broader Antiparasitic Activities (e.g., Leishmania sp., Trypanosoma sp., Trichomonas sp.)

While extensively studied for its antimalarial properties, the potential of ferrochloroquine and its analogues against other parasitic protozoa is an emerging area of research. The structural similarity to chloroquine (B1663885), which exhibits some activity against other parasites, suggests that ferroquine (B607439) may have a broader spectrum of antiparasitic action.

Leishmania sp. : Some studies have investigated the activity of metal-containing compounds against Leishmania, the causative agent of leishmaniasis. researchgate.net While direct, extensive studies on ferrochloroquine's efficacy against Leishmania species are not widely reported in the provided search results, the development of metal-based therapies is an active area of interest. researchgate.net

Trypanosoma sp. : Research has explored the potential of various compounds, including those with metallic components, against Trypanosoma species, the parasites responsible for Chagas disease and African trypanosomiasis. researchgate.netuct.ac.za Some ferrocene-based compounds have been synthesized and evaluated for their activity against Trypanosoma brucei. nih.govcore.ac.uk For instance, certain thiazolidine-2,4-dione derivatives combined with ferrocene (B1249389) have shown more selectivity towards T. b. brucei than P. falciparum. core.ac.uk

Trichomonas sp. : The activity of ferroquine analogues has been assessed against Trichomonas vaginalis, the causative agent of trichomoniasis. researchgate.netdntb.gov.ua This indicates that the core structure of ferroquine can be modified to target a wider range of parasitic infections.

Investigation of Non-Antimalarial Therapeutic Potentials in Preclinical Models (e.g., anti-cancer, anti-viral)

The unique chemical structure of ferrochloroquine has led to investigations into its potential for treating diseases other than malaria, notably cancer and viral infections.

Anti-cancer Activity : The parent compound, chloroquine, and its derivative hydroxychloroquine (B89500) have been investigated for their anti-cancer properties in preclinical studies. ecancer.orgharvard.edu They are thought to work by inhibiting autophagy, a process that cancer cells can use to survive. ecancer.org Given this precedent, ferroquine and its derivatives are also being explored for their anti-cancer potential. medchemexpress.com Some studies have shown that ferroquine exhibits cytotoxicity against cancer cell lines such as HeLa cells, with an IC50 value of 16.8 μM. medchemexpress.com The development of new, less toxic, and tumor-cell-targeting drug conjugates is an active area of research. anr.fr The search for new platinum complexes and other metal-based drugs for cancer therapy is ongoing, with some in preclinical and clinical trials. viamedica.pl

Anti-viral Activity : Certain derivatives of ferroquine have demonstrated antiviral effects. nih.gov Specifically, hydroxyferroquine derivatives have shown selectivity against the severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov This suggests that the ferroquine scaffold could be a starting point for the development of novel antiviral agents.

Strategies for Mitigating Potential Resistance Development in Preclinical Settings

A significant advantage of ferroquine is its activity against chloroquine-resistant malaria parasites. nih.govmdpi.com However, the potential for parasites to develop resistance to ferroquine itself is a critical consideration for its long-term viability.

Preclinical research has focused on understanding and mitigating this risk. Studies have shown that the mechanism of action of ferroquine may differ from that of chloroquine, which could explain its effectiveness against resistant strains. mdpi.com Attempts to induce high-level resistance to ferroquine in the laboratory have been challenging, suggesting a lower propensity for resistance development compared to chloroquine. nih.govresearchgate.net

Key strategies to mitigate resistance in preclinical settings include:

Investigating the Mechanism of Action : A thorough understanding of how ferroquine kills parasites and how it overcomes existing resistance mechanisms is crucial. mdpi.comresearchgate.netscribd.com Research suggests a multifactorial mechanism involving inhibition of hemozoin formation, targeting lipids, and generating reactive oxygen species. mdpi.com

Combination Therapy : Combining ferroquine with other antimalarial drugs that have different mechanisms of action is a primary strategy to prevent resistance. parasite-journal.orgnih.gov This approach is the standard for most antimalarial treatments.

Monitoring for Resistance Markers : Preclinical studies have investigated the relationship between known resistance genes (like pfcrt and pfmdr1) and ferroquine susceptibility. mdpi.comresearchgate.netasm.org So far, the activity of ferroquine appears to be independent of mutations in these genes. nih.govasm.org

Computational Drug Discovery and In Silico Screening for Novel Ferrochloroquine;SSR97193 Analogues

Computational methods are increasingly used to accelerate the drug discovery process. In the context of ferroquine, these techniques can be employed to design and screen new analogues with improved properties.

In Silico Screening : Virtual screening allows researchers to evaluate large libraries of chemical compounds for their potential to bind to a specific biological target. This can help identify promising new ferroquine analogues with enhanced activity or improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies : Computational modeling can help elucidate the relationship between the chemical structure of ferroquine analogues and their biological activity. mdpi.com This knowledge guides the rational design of more potent and selective compounds. For example, studies have explored how modifications to the ferrocene moiety and the side chain affect antimalarial efficacy. mdpi.com

Integration of Nanotechnology and Advanced Drug Delivery Systems for Preclinical Applications

Nanotechnology offers promising avenues to enhance the therapeutic efficacy of drugs like ferroquine. By encapsulating the drug in nanoparticles, it is possible to improve its solubility, stability, and delivery to the target site.

While specific preclinical studies on nano-formulations of ferroquine were not extensively detailed in the search results, the application of nanotechnology to antimalarial drugs, including derivatives of 4-aminoquinolines, is an active area of research. scite.ai Such delivery systems could potentially increase the drug's bioavailability, reduce off-target effects, and further combat resistance mechanisms.

Development of this compound in Combination Therapies in Preclinical Models

The development of ferroquine as part of a combination therapy is a key strategy to enhance its efficacy and delay the emergence of resistance. parasite-journal.orgnih.gov Preclinical models are essential for evaluating the synergistic or additive effects of ferroquine with other antimalarial agents.

Combination with Artemisinin Derivatives : Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated malaria. nih.gov Preclinical studies have explored the combination of ferroquine with artesunate (B1665782), showing promising results. d-nb.infoclinicaltrials.gov Sanofi and the Medicines for Malaria Venture (MMV) have been co-developing a fixed-dose combination of ferroquine and artefenomel (B605594) (OZ439) for single-dose treatment. clinicaltrials.govclinicaltrials.gov

The following table summarizes preclinical findings for ferroquine in combination therapies:

| Combination Partner | Preclinical Model/Study Type | Key Findings |

| Artesunate | Preclinical studies | Devoid of relevant adverse effects on major organ systems. d-nb.info |

| Artefenomel (OZ439) | Co-development for fixed-dose combination | Aimed for a single-dose treatment for uncomplicated malaria. clinicaltrials.gov |

Q & A

Q. How should researchers ensure reproducibility when sharing this compound data?

Q. What ethical considerations arise in dual-use research involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.